molecular formula C17H20N4OS B2790479 3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097924-62-2

3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B2790479
CAS No.: 2097924-62-2
M. Wt: 328.43
InChI Key: HMXLLPFPQBMQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one" is a compound with a unique structural configuration. The azetidinyl ring is tethered to a pyridazinyl amino group and a methylsulfanyl phenyl group, which endows it with distinct chemical properties. This compound has gained interest in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of "3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one" typically involves the following steps:

  • Formation of the azetidinyl ring: : This is often achieved through a cyclization reaction involving suitable amine and carbonyl compounds under controlled conditions.

  • Attachment of the pyridazinyl amino group: : This step may involve the use of coupling agents to facilitate the formation of the amide bond.

  • Introduction of the methylsulfanyl phenyl group: : Typically done through a substitution reaction, introducing the sulfur-containing group under appropriate conditions.

Industrial Production Methods: : In an industrial setting, large-scale production might involve:

  • Optimization of reaction conditions: to ensure high yield and purity.

  • Use of automated reactors: to control temperature, pressure, and reaction times.

  • Implementation of purification techniques: such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidative transformations where the methylsulfanyl group is oxidized to sulfoxide or sulfone.

  • Reduction: : Reduction can target the carbonyl or pyridazinyl groups under specific conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution conditions: : Base or acid catalysis depending on the group to be substituted.

Major Products

  • Oxidized derivatives with altered functional groups.

  • Reduced compounds with modifications at the carbonyl or pyridazinyl sites.

  • Substituted products with new functional groups introduced at specific positions.

Scientific Research Applications

"3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one" has found applications in:

  • Chemistry: : As an intermediate for synthesizing more complex molecules.

  • Biology: : Potential as a probe for studying enzyme mechanisms or protein interactions.

  • Medicine: : Exploration as a lead compound for drug development due to its unique structural properties.

  • Industry: : Usage in material science for the development of novel polymers or coatings.

Mechanism of Action

The compound's mechanism of action involves binding to specific molecular targets, potentially including enzymes or receptors. The interaction with these targets can modulate biological pathways, leading to desired therapeutic effects. For example, if used as a drug candidate, it may inhibit or activate specific enzymes, altering cellular processes.

Comparison with Similar Compounds

Compared to other azetidinyl and pyridazinyl compounds, "3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one" stands out due to its unique combination of functional groups. Similar compounds include:

  • "3-[4-(Phenylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one": : Lacking the methyl group on the sulfur atom.

  • "3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridin-3-yl)amino]azetidin-1-yl}propan-1-one": : With a pyridine ring instead of pyridazine.

  • "3-[4-(Methylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}butan-1-one": : Featuring a different carbon chain length.

By maintaining its unique structural features, "this compound" provides a distinct set of chemical and biological properties.

How was that? Can I help with anything else?

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-23-15-7-4-13(5-8-15)6-9-17(22)21-11-14(12-21)19-16-3-2-10-18-20-16/h2-5,7-8,10,14H,6,9,11-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXLLPFPQBMQMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CC(C2)NC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.